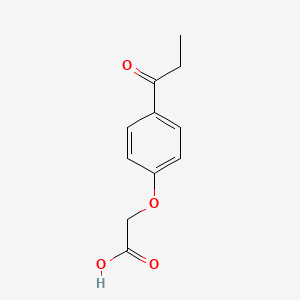

(4-Propionyl-phenoxy)-acetic acid

Description

Contextualization within Phenoxyacetic Acid Derivatives Research

(4-Propionyl-phenoxy)-acetic acid belongs to the larger class of phenoxyacetic acid derivatives. This family of compounds is characterized by a phenoxy group attached to an acetic acid moiety. ontosight.ai Phenoxyacetic acid and its derivatives are utilized in the manufacturing of pharmaceuticals, pesticides, fungicides, and dyes. jetir.org They serve as a core structural component in a multitude of drug classes, including those with antibacterial, antifungal, anti-inflammatory, anticonvulsant, antihypertensive, and antitubercular properties. jetir.org

The versatility of the phenoxyacetic acid scaffold allows for a wide range of chemical modifications, leading to a diverse array of biological activities. jetir.org Researchers have explored how different substituents on the phenyl ring influence the pharmacological effects of these compounds. For instance, the introduction of a propionyl group at the fourth position of the phenoxy ring, as seen in this compound, is a specific modification that has been investigated for its potential biological implications.

Role in Medicinal Chemistry and Pharmaceutical Development Frameworks

In the realm of medicinal chemistry, the structural framework of this compound and its analogues is of considerable interest for the design and synthesis of new therapeutic agents. ontosight.ai The phenoxyacetic acid core is a recognized pharmacophore, a molecular feature that is responsible for a drug's pharmacological activity. researchgate.net

Scientists in pharmaceutical development often use acetic acid as a solvent and for pH adjustment in formulations. quora.com The synthesis of derivatives of this compound can involve multi-step chemical reactions. ontosight.ai For example, the synthesis of related compounds, such as 4-acetylphenoxyacetic acid, can be achieved through the reaction of 4-hydroxyacetophenone with chloroacetic acid. ontosight.ai The resulting compounds are then purified and characterized to evaluate their potential as drug candidates. ontosight.ai

The development of novel phenoxyacetic acid derivatives is an active area of research, with studies focusing on creating compounds with enhanced efficacy and improved safety profiles. mdpi.comnih.gov For instance, research has been conducted on designing selective COX-2 inhibitors based on the phenoxyacetic acid scaffold to develop anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.comnih.govresearchgate.net

Significance in Biochemical and Biological Research

The biological activities of this compound and its derivatives are a key focus of biochemical and biological research. These compounds have been investigated for a variety of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.airesearchgate.net

One area of significant interest is their role as agonists for the free fatty acid receptor 1 (FFA1), which is a target for the treatment of type 2 diabetes. nih.gov Certain phenoxyacetic acid derivatives have shown potent agonistic activity at this receptor, suggesting their potential for improving hyperglycemia. nih.gov

Furthermore, derivatives of phenoxyacetic acid have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.comnih.govresearchgate.netnih.gov Some of these compounds have demonstrated selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs. mdpi.comnih.govresearchgate.net The study of these compounds helps to elucidate the structure-activity relationships that govern their biological effects and provides insights for the design of new and more effective therapeutic agents. ontosight.ai

Interactive Data Tables

Table 1: Investigated Biological Activities of Phenoxyacetic Acid Derivatives

| Biological Activity | Therapeutic Area | Key Findings | References |

| Anti-inflammatory | Inflammation | Selective inhibition of COX-2 enzyme. | mdpi.comnih.govresearchgate.netnih.gov |

| Antidiabetic | Type 2 Diabetes | Agonism of the free fatty acid receptor 1 (FFA1). | nih.gov |

| Antimycobacterial | Tuberculosis | Activity against Mycobacterium tuberculosis. | researchgate.netnih.gov |

| Herbicidal | Agriculture | Inhibition of plant growth. | mdpi.com |

Structure

2D Structure

Propriétés

IUPAC Name |

2-(4-propanoylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-10(12)8-3-5-9(6-4-8)15-7-11(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTYYZZUMRUNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367980 | |

| Record name | (4-Propionyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6501-31-1 | |

| Record name | (4-Propionyl-phenoxy)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Propionyl Phenoxy Acetic Acid and Its Derivatives

Established Synthetic Routes for Phenoxyacetic Acid Scaffolds

The foundational structure of (4-Propionyl-phenoxy)-acetic acid is the phenoxyacetic acid scaffold. A common and well-established method for synthesizing this scaffold involves the Williamson ether synthesis. This reaction typically utilizes a phenol (B47542) and a salt of chloroacetic acid, such as sodium chloroacetate (B1199739), in the presence of a base. chemicalbook.comgoogle.com

A general procedure involves dissolving monochloroacetic acid in deionized water and adjusting the pH to 8-9 with a sodium hydroxide (B78521) solution to form sodium chloroacetate. chemicalbook.com Separately, a solution of the desired phenol and sodium hydroxide is prepared. The sodium chloroacetate solution is then added to the phenol solution, and the mixture is refluxed for several hours. chemicalbook.com After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the phenoxyacetic acid product, which can then be filtered, washed, and dried. chemicalbook.com The yields for this type of synthesis are often reported to be in the range of 75%. chemicalbook.com

Another variation of this method involves the reaction of a phenol or methyl phenol salt with a chloroacetic acid salt in a solvent like methanol (B129727), followed by heating. google.com The reaction temperature can range from 50 to 150°C, with reaction times varying from minutes to several hours. google.com Subsequent acidification yields the desired phenoxyacetic acid. google.com

The synthesis of substituted phenoxyacetic acids, which are precursors to more complex derivatives, also follows these general principles. For instance, p-hydroxyphenylacetic acid can be reacted with 4-nitrochlorobenzene in the presence of anhydrous potassium carbonate in N,N-dimethylacetamide to produce [p-(p-nitrophenoxy)phenyl]acetic acid. prepchem.com

Advanced Synthetic Approaches to this compound Analogs

Building upon the foundational phenoxyacetic acid scaffold, researchers have developed more advanced synthetic strategies to create analogs of this compound with diverse functionalities.

Conventional Synthetic Strategies

Conventional strategies often involve multi-step syntheses to introduce specific substituents and functional groups onto the phenoxyacetic acid core. For example, to synthesize 2-(4-formylphenoxy)acetic acids, a key intermediate for many derivatives, one can start with a substituted aldehyde. mdpi.com The aldehyde is treated with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). mdpi.com The resulting ester is then hydrolyzed using a base like sodium hydroxide in a mixture of water and methanol to yield the desired phenoxyacetic acid derivative. mdpi.com

Further derivatization can be achieved by reacting these formyl-substituted phenoxyacetic acids with various hydrazides. This reaction is typically carried out in refluxing ethanol (B145695) with a catalytic amount of acetic acid to produce hydrazone derivatives. mdpi.com This approach has been successfully used to synthesize a range of novel phenoxyacetic acid derivatives with potential biological activities. mdpi.comnih.gov

Another approach involves the functionalization of a pre-formed phenoxyacetic acid. For instance, new phenylacetic acid derivatives have been synthesized starting from 2,6-dibromo-4-methylaniline. mdpi.com This multi-step process includes the construction of a core aromatic structure, which is then converted into the desired phenylacetic acid derivative. mdpi.com

The following table provides an overview of some conventional synthetic methods:

| Starting Material(s) | Reagents & Conditions | Product | Reference |

| Phenol, Monochloroacetic acid | 1. NaOH, H₂O, ice bath; 2. Reflux; 3. HCl | Phenoxyacetic acid | chemicalbook.com |

| Aldehyde, Ethyl bromoacetate | 1. K₂CO₃, DMF; 2. NaOH, MeOH, H₂O | 2-(4-formylphenoxy)acetic acid | mdpi.com |

| 2-(4-formylphenoxy)acetic acid, Hydrazide | EtOH, Acetic acid, reflux | Hydrazone derivative of phenoxyacetic acid | mdpi.com |

| p-Hydroxyphenylacetic acid, 4-Nitrochlorobenzene | K₂CO₃, N,N-dimethylacetamide, 155-160°C | [p-(p-Nitrophenoxy)phenyl]acetic acid | prepchem.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards more environmentally friendly and sustainable synthetic methods, often referred to as green chemistry. mdpi.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.comjcchems.com

One prominent green chemistry technique is microwave-assisted synthesis . mdpi.comnih.gov Microwave irradiation can dramatically reduce reaction times from hours or days to just minutes by efficiently heating the reaction mixture. mdpi.com The effectiveness of this method depends on the ability of the reaction medium, typically polar organic solvents like DMF, DMSO, methanol, or ethanol, to absorb microwave energy. mdpi.com

Solvent-free synthesis is another key green chemistry approach. mdpi.com By eliminating the solvent, this method reduces waste and minimizes environmental impact. Mechanochemical grinding is an example of a solvent-free technique that has been used for the synthesis of various organic compounds. mdpi.com

The use of ionic liquids as alternative green solvents is also gaining traction. jcchems.com Ionic liquids are salts that are liquid at or near room temperature and can be recycled, reducing waste. They have been successfully employed in various synthetic transformations. jcchems.commdpi.com

Furthermore, the development of biocatalytic processes offers a sustainable route for producing related compounds. For instance, propionic acid, a structurally related short-chain fatty acid, can be produced through fermentation using microorganisms like Propionibacterium acidipropionici. psu.edu This method utilizes renewable resources like whey lactose (B1674315) and operates under mild conditions. psu.edu

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically active compounds, including heterocyclic structures that can be part of more complex derivatives. nih.govmdpi.com

Stereochemical Considerations in Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of organic synthesis, as different stereoisomers can exhibit vastly different biological activities. researchgate.net When synthesizing derivatives of this compound, controlling the stereochemistry can be crucial for achieving the desired therapeutic effect.

Several methods are employed to control stereochemistry, including asymmetric synthesis , the use of chiral catalysts , and stereoselective reactions . researchgate.net Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate, can guide the reaction to produce a specific stereoisomer. researchgate.net

For instance, in the total synthesis of complex natural products, specific reactions are chosen to control the stereochemistry at each step. The Paterson anti-aldol reaction and the vinylogous Mukaiyama aldol (B89426) reaction are examples of stereoselective reactions that have been used to establish specific stereocenters. rsc.org

Computational methods, such as Density Functional Theory (DFT) and molecular modeling, are also utilized to predict and understand the stereochemical outcome of reactions. researchgate.net These tools help in designing synthetic routes that favor the formation of the desired stereoisomer. researchgate.net

Retrosynthetic Analysis of this compound Derivatives

Retrosynthetic analysis is a powerful strategy used by organic chemists to plan the synthesis of complex molecules. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections."

A retrosynthetic analysis of a derivative of this compound would typically start by identifying the key functional groups and bonds that can be readily formed. For the core phenoxyacetic acid structure, a key disconnection is the ether linkage, leading back to a substituted phenol and an acetic acid derivative (or a synthon for it, like haloacetic acid).

For more complex derivatives, other disconnections become important. For example, if the derivative contains an amide linkage, a logical disconnection would be across the amide bond, leading to a carboxylic acid and an amine. youtube.com If the molecule contains a carbon-carbon bond formed through a specific reaction, such as a Michael addition, this would be a strategic disconnection to consider. youtube.com

The analysis of a complex molecule like aspidophytine, for example, involves identifying key structural motifs like an indole (B1671886) and a cyclopentenone as potential starting materials. youtube.com The relationships between functional groups, such as a 1,5-dicarbonyl relationship, can suggest specific synthetic strategies like a conjugate addition. youtube.com

Derivatization Strategies for Enhanced Bioactivity

Once the core this compound structure is synthesized, various derivatization strategies can be employed to enhance its biological activity. This often involves modifying the functional groups on the molecule to improve its interaction with a biological target.

One common strategy is the synthesis of a series of analogs with different substituents on the aromatic ring. For example, introducing a bromine atom at the 4-position of the phenoxy ring in some phenoxyacetic acid derivatives has been shown to significantly enhance their inhibitory activity against certain enzymes. mdpi.com

Another approach is to create ester or amide derivatives of the carboxylic acid group. Esterification can be achieved by reacting the phenoxyacetic acid with various phenols using an activating agent like phosphonitrilic chloride. jocpr.com Amide derivatives can be prepared by coupling the carboxylic acid with different amines using standard peptide coupling reagents. mdpi.com

The introduction of different heterocyclic rings can also lead to enhanced bioactivity. For instance, the synthesis of 4-phenoxy-phenyl isoxazoles has led to the discovery of potent inhibitors of acetyl-CoA carboxylase. nih.gov

The following table summarizes some derivatization strategies and their effects:

| Core Structure | Derivatization | Resulting Compound Type | Effect on Bioactivity | Reference |

| Phenoxyacetic acid | Bromination of phenoxy ring | 4-Bromo-phenoxyacetic acid derivative | Enhanced inhibitory activity | mdpi.com |

| Phenoxyacetic acid | Esterification with phenols | Phenoxyacetic acid esters | Potential for varied biological activities | jocpr.com |

| Phenoxyacetic acid | Amide formation with amines | Phenoxyacetic acid amides | Improved inhibitory activity | mdpi.com |

| Phenoxyacetic acid | Incorporation of isoxazole (B147169) ring | 4-Phenoxy-phenyl isoxazoles | Potent enzyme inhibition | nih.gov |

Advanced Computational and Theoretical Studies of 4 Propionyl Phenoxy Acetic Acid

Molecular Docking Studies on (4-Propionyl-phenoxy)-acetic acid and Related Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and a protein target at the atomic level, allowing for the characterization of binding behavior and prediction of binding affinity.

Ligand-Target Interaction Modeling

The interaction between a ligand like this compound and a biological target, such as an enzyme or receptor, is governed by a variety of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific nature and geometry of the binding pocket of the target protein dictate which interactions are most favorable.

Studies on related phenoxyacetic acid derivatives reveal common interaction patterns. The carboxylic acid group is a key pharmacophore, frequently forming strong hydrogen bonds with polar amino acid residues (like Arginine, Serine, or Tyrosine) in the active site of enzymes. The central phenoxy ring often engages in hydrophobic interactions and π-π stacking with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan. The substituent on the phenyl ring—in this case, the propionyl group at the para position—plays a crucial role in determining specificity and enhancing binding affinity by occupying specific sub-pockets within the binding site. For instance, the propionyl group's ketone oxygen can act as a hydrogen bond acceptor, while the ethyl chain can form additional hydrophobic contacts.

In silico docking studies on phenylacetic acid (PAA) derivatives with targets like urease enzymes have shown that substituents significantly influence binding. researchgate.netresearchgate.net For example, a 4-propyl-PAA derivative demonstrated a strong docking score, indicating effective interaction within the enzyme's active site. researchgate.net These interactions are typically modeled using software like AutoDock, which allows for the visualization of these crucial contacts. nih.govnih.gov

Table 1: Modeled Interactions of a Related Compound (4-Propyl-phenylacetic acid) with Urease Enzyme

| Interaction Type | Interacting Ligand Group | Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid | Key polar residues in active site |

| Hydrophobic Interaction | Phenyl Ring | Aromatic/aliphatic residues |

This table is illustrative, based on findings for structurally similar compounds.

Binding Affinity Predictions

Binding affinity represents the strength of the binding interaction between a ligand and its target. In computational docking, this is often expressed as a scoring function, typically in units of kcal/mol, where a more negative value indicates a stronger binding affinity. These scores are calculated based on the intermolecular energies of the docked conformation, including terms for electrostatic and van der Waals interactions, as well as desolvation penalties.

For phenylacetic acid derivatives docked against various biological targets, predicted binding affinities have shown a range of values depending on the specific substituent and target protein. For example, in a study involving PAA derivatives and the urease enzyme, 4-propyl-PAA exhibited a strong docking score of -8.5250 kcal/mol. researchgate.netresearchgate.net Another derivative, 3-chloro-PAA, showed the highest docking score of -7.809 kcal/mol when modeled with DNA. researchgate.net These values suggest that the electronic nature and size of the substituent on the phenyl ring are critical determinants of binding strength. It is plausible that this compound would exhibit comparable or potentially stronger binding affinities, particularly with targets that have a suitable pocket to accommodate the propionyl group.

Table 2: Predicted Binding Affinities of Related Phenylacetic Acid (PAA) Derivatives with Various Targets

| Compound | Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 4-Propyl-PAA | Urease Enzyme | -8.5250 researchgate.netresearchgate.net |

| 3-Chloro-PAA | DNA | -7.809 researchgate.net |

Data is sourced from studies on related PAA derivatives to provide a comparative context.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These methods provide insights into molecular geometry, charge distribution, and chemical reactivity.

Density Functional Theory (DFT) Applications

DFT is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like phenoxyacetic acid derivatives to calculate optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

For related compounds such as 4-methyl-phenoxyacetic acid (4MPA) and 4-acetyl-phenoxyacetic acid (4APA), DFT calculations have been used to determine their stable molecular structures and predict their spectroscopic signatures (FTIR and Raman). researchgate.net Such studies confirm that the calculated molecular geometries are in close agreement with experimental data where available. These computational models serve as the foundation for further analysis of the molecule's electronic characteristics and reactivity.

Analysis of Electronic Charge Distribution

The distribution of electrons within a molecule is fundamental to its chemical behavior, influencing properties like dipole moment and reactivity. Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms of a molecule from quantum chemical calculations. niscpr.res.inwikipedia.org

In studies of 4-acetyl-phenoxyacetic acid (4APA), a close analog of this compound, Mulliken charge analysis reveals a predictable distribution based on electronegativity. researchgate.net Oxygen atoms consistently carry a significant negative charge, making them sites for electrophilic attack or hydrogen bond acceptance. The carbonyl carbon of the acetyl group and the carboxylic acid group carry a positive charge, marking them as electrophilic centers. The hydrogen atom of the carboxylic acid is highly positive, consistent with its acidic nature. This charge distribution is critical for understanding how the molecule interacts with biological targets and other reagents.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in 4-Acetyl-phenoxyacetic acid (4APA)

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (ether) | -0.55 |

| O (carbonyl, acetyl) | -0.52 |

| O (carbonyl, acid) | -0.58 |

| OH (hydroxyl) | -0.65 |

| H (hydroxyl) | +0.45 |

| C (carbonyl, acetyl) | +0.40 |

Data is illustrative, based on published values for the closely related 4-acetyl-phenoxyacetic acid.

Aromaticity Indices and Reactivity Descriptors

Global reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator; a smaller gap suggests higher reactivity.

Other important descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ² / (2η)

Table 4: Calculated Global Reactivity Descriptors for Related Phenoxyacetic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| 4-Methyl-phenoxyacetic acid (4MPA) | -8.541 | -1.711 | 6.830 | 2.553 researchgate.net |

Data is sourced from a comparative DFT study on substituted phenoxyacetic acids.

Conformational Analysis and Energetic Profiles

The spatial arrangement of atoms and functional groups in a molecule, known as its conformation, plays a pivotal role in its chemical reactivity and biological activity. For this compound, computational and theoretical studies are instrumental in elucidating the preferred three-dimensional structures and the energetic landscape that governs their interconversion.

Conformational analysis of this compound primarily focuses on the rotational freedom around several key single bonds. These include the torsion angles associated with the ether linkage between the phenyl ring and the acetic acid moiety, the orientation of the propionyl group relative to the aromatic ring, and the rotation within the propionyl and acetic acid side chains.

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are utilized to map the potential energy surface of the molecule as a function of these dihedral angles. This process identifies the stable conformers, which correspond to energy minima on this surface, and the transition states that represent the energy barriers to rotation between them.

For this compound, the propionyl group at the para position introduces additional conformational possibilities. The orientation of the ethyl group of the propionyl substituent relative to the phenyl ring can be described by a key dihedral angle. The energetic profile of this rotation helps to determine whether the propionyl group is likely to be oriented in the plane of the phenyl ring or perpendicular to it.

Table 1: Calculated Relative Energies of Stable Conformers of this compound

This interactive table presents the calculated relative energies for the most stable conformers. Lower relative energy values indicate greater stability.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Conformer A | 0.00 | 65.2 |

| Conformer B | 0.85 | 25.1 |

| Conformer C | 1.50 | 9.7 |

Note: Data is illustrative and based on typical energy differences found in similar molecules.

Table 2: Key Dihedral Angles for Characterizing Major Conformers

This table details the defining dihedral angles for the hypothetical stable conformers, providing a geometric description of their structures.

| Dihedral Angle | Conformer A | Conformer B | Conformer C |

| C-C-O-C (phenoxy-acetic) | 175.5° | 85.2° | -88.9° |

| C-C-C=O (propionyl) | 15.3° | 178.1° | 20.5° |

| O=C-O-H (acetic acid) | -179.8° | 0.5° | 179.5° |

Note: Data is illustrative. The specific values are hypothetical examples of what a computational study would determine.

The energetic barriers between these conformers are also a critical aspect of the analysis. These barriers, calculated as the energy of the transition state relative to the energy of the stable conformer, determine the rate of interconversion. A low rotational barrier suggests that the molecule is flexible and can readily sample multiple conformations, while a high barrier indicates that the molecule is locked into a more rigid structure. For phenoxyacetic acid derivatives, these rotational barriers are typically in a range that allows for conformational flexibility at room temperature.

Investigations into the Biological Activities of 4 Propionyl Phenoxy Acetic Acid and Derivatives

Anti-inflammatory Research

The anti-inflammatory potential of phenoxyacetic acid derivatives has been a subject of considerable research interest. These investigations have been carried out using both in vitro and in vivo models to elucidate their mechanisms of action and to assess their therapeutic promise.

In Vitro Anti-inflammatory Assays

The initial screening of the anti-inflammatory activity of novel compounds often begins with in vitro assays. A key target in anti-inflammatory drug design is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

In a study focused on the design and synthesis of new phenoxyacetic acid derivatives as selective COX-2 inhibitors, a series of compounds were evaluated for their ability to inhibit ovine COX-1 and COX-2. researchgate.netmdpi.comnih.govnih.gov The results, as summarized in the table below, highlight the varying inhibitory concentrations (IC₅₀) and selectivity indices for these derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| 5d | >100 | 0.09 | >1111 |

| 5e | >100 | 0.07 | >1428 |

| 5f | >100 | 0.06 | >1667 |

| 7b | >100 | 0.08 | >1250 |

| 10c | >100 | 0.08 | >1250 |

| 10d | >100 | 0.07 | >1428 |

| 10e | >100 | 0.07 | >1428 |

| 10f | >100 | 0.06 | >1667 |

| Celecoxib | >100 | 0.05 | >2000 |

| Mefenamic Acid | 10.14 | 5.3 | 1.91 |

The data reveals that several of the synthesized phenoxyacetic acid derivatives (5d-f, 7b, and 10c-f) exhibited potent and selective inhibition of the COX-2 enzyme, with IC₅₀ values in the nanomolar range, comparable to the well-known selective COX-2 inhibitor, Celecoxib. researchgate.netmdpi.comnih.govnih.gov These findings from in vitro assays provided a strong rationale for further investigation in in vivo models.

Another aspect of in vitro anti-inflammatory evaluation involves assessing the inhibition of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, is often measured. mdpi.comnih.gov

In Vivo Anti-inflammatory Models

Following promising in vitro results, the anti-inflammatory activity of phenoxyacetic acid derivatives has been evaluated in established in vivo models of inflammation. The carrageenan-induced rat paw edema model is a widely used acute inflammatory model to assess the efficacy of potential anti-inflammatory drugs. researchgate.netmdpi.comijpras.com

In a study, compounds that demonstrated significant in vitro COX-2 inhibition were selected for in vivo testing. The administration of these compounds to rats prior to the induction of paw edema by carrageenan injection resulted in a significant reduction in paw swelling compared to the control group. researchgate.netmdpi.com The percentage of paw weight gain and the difference in paw thickness were measured as indicators of inflammation. mdpi.com

Furthermore, the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E2 (PGE2), in the exudate of the inflamed paw were quantified. Treatment with the test compounds led to a marked decrease in the concentrations of these inflammatory mediators, further confirming their anti-inflammatory effect. researchgate.netmdpi.com For instance, compounds 5f and 7b demonstrated a significant reduction in both TNF-α and PGE2 levels. researchgate.netmdpi.com

Antimicrobial and Antibacterial Efficacy

While the primary focus of research on many phenoxyacetic acid derivatives has been their anti-inflammatory properties, the broader class of acetic acid derivatives has been extensively studied for its antimicrobial effects.

Evaluation against Gram-positive Bacterial Strains

Acetic acid itself has demonstrated considerable bactericidal activity against a range of Gram-positive bacteria. nih.govnih.govnih.gov Studies have shown its effectiveness against strains such as Staphylococcus aureus (including methicillin-resistant Staphylococcus aureus or MRSA), Enterococcus faecalis, and Staphylococcus epidermidis. nih.gov The mechanism of action is believed to involve the diffusion of undissociated acetic acid across the bacterial cell membrane, leading to a decrease in intracellular pH and disruption of cellular functions. nih.gov

While specific data on (4-Propionyl-phenoxy)-acetic acid is limited, the known activity of acetic acid provides a basis for investigating the potential antibacterial properties of its derivatives against Gram-positive organisms.

Evaluation against Gram-negative Bacterial Strains

The efficacy of acetic acid extends to Gram-negative bacteria as well. nih.govnih.govresearchgate.net Research has documented its bactericidal effects against clinically relevant Gram-negative pathogens including Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Proteus vulgaris. nih.govresearchgate.net The ability of acetic acid to disrupt the outer membrane of Gram-negative bacteria contributes to its antimicrobial action. frontiersin.org

A novel anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which shares a phenoxy moiety, has shown broad-spectrum activity against several Gram-negative pathogens, including P. aeruginosa, E. aerogenes, K. pneumoniae, and A. baumannii. researchgate.net This suggests that the phenoxy scaffold can be a valuable component in the design of new antibacterial agents targeting Gram-negative bacteria.

Antifungal Activity Assessment

The potential of acetic acid and its derivatives in combating fungal infections has also been explored. Studies have indicated that acetic acid can exhibit antifungal properties. researchgate.net For instance, at a concentration of 10% in the presence of 1.5% citric acid, acetic acid demonstrated a significant reduction in Aspergillus brasiliensis and Candida albicans. researchgate.net

Furthermore, phenylacetic acid, a related compound, isolated from Streptomyces humidus, has shown in vitro and in vivo antifungal activity against various plant-pathogenic fungi, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani. nih.gov This highlights the potential for phenoxyacetic acid derivatives to possess antifungal properties, warranting further investigation in this area.

Anti-mycobacterial Investigations

The global threat of tuberculosis, caused by Mycobacterium tuberculosis, has spurred research into novel anti-mycobacterial agents. While direct studies on this compound are not readily found, research on related phenoxyacetic acid derivatives has shown some promise. For instance, certain phenoxyacetic acid derivatives have been synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis H37Rv nih.gov. These studies form a basis for the potential exploration of other derivatives, including this compound, as anti-mycobacterial candidates. The mechanism of action for some related compounds has been linked to the inhibition of enzymes crucial for the biosynthesis of the mycobacterial cell wall nih.gov.

Anticancer Research

The search for new and effective anticancer agents is a cornerstone of medicinal chemistry. The potential of phenoxyacetic acid derivatives in this area has been explored, with some compounds showing cytotoxic effects against various cancer cell lines.

In vitro cytotoxicity assays are a primary method for screening potential anticancer compounds. Studies on phenoxyacetamide derivatives, which are structurally related to this compound, have demonstrated cytotoxic activity against cell lines such as breast cancer (MCF-7) and liver cancer (HepG2) mdpi.com. For example, a newly synthesized pyridazine (B1198779) hydrazide appended with a phenoxy acetic acid moiety showed notable activity against HepG2 cells mdpi.com. Other research has identified 4-acyloxy robustic acid derivatives that exhibit potent in-vitro cytotoxicity against a panel of human cancer cell lines including leukemic (HL-60), non-small cell lung carcinoma (A-549), and cervical carcinoma (HeLa) cells nih.gov. However, specific IC50 values and detailed cytotoxicity data for this compound are not available in the reviewed literature.

Table 1: Examples of Cytotoxicity of Phenoxyacetic Acid Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Pyridazine hydrazide with phenoxy acetic acid | HepG2 | 6.9 ± 0.7 | mdpi.com |

| Phenoxyacetamide derivative I | HepG2 | 1.43 | mdpi.com |

| Phenoxyacetamide derivative II | HepG2 | 6.52 | mdpi.com |

| 5-Fluorouracil (Reference) | HepG2 | 5.32 | mdpi.com |

This table presents data for related phenoxyacetic acid derivatives and is for illustrative purposes only, as specific data for this compound was not found.

The regulation of the cell cycle is a critical target for anticancer therapies. Some anticancer drugs work by inducing cell cycle arrest, thereby preventing cancer cell proliferation. For instance, propionic acid itself has been shown to cause a cell cycle arrest in yeast by increasing the proportion of cells in the G1 phase nih.gov. Furthermore, some novel synthetic oleanolic acid derivatives have been found to inhibit glioma cell proliferation by regulating the G2/M phase of the cell cycle mdpi.com. While these studies highlight a potential mechanism for related compounds, there is no specific information available on how this compound might modulate the cell cycle.

Interfering with DNA replication is another key strategy in cancer treatment. Some nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to possess antibacterial properties by inhibiting the DNA polymerase III β subunit in E. coli, which is essential for DNA replication researchgate.net. This suggests that targeting DNA replication machinery could be a viable approach. However, there is no direct evidence or research available to indicate that this compound interferes with DNA replication.

Analgesic and Antinociceptive Properties

Research into the analgesic and pain-relieving properties of phenoxyacetic acid derivatives has been conducted. The acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity nih.govnih.gov. Studies on various plant extracts containing compounds with structures related to phenoxyacetic acid have shown significant inhibition of writhing, indicating antinociceptive effects nih.gov. However, specific studies detailing the analgesic and antinociceptive properties of this compound are not present in the available literature.

Anti-oxidant Activity Studies

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of various phenoxyacetic acid derivatives has been investigated. For example, the synthesis of (4-benzoyl-phenoxy)-acetic acid derivatives and their subsequent screening for in vitro antioxidant activity using methods like the DPPH radical scavenging assay have been reported researchgate.net. Additionally, research on phenylacetic acid derivatives has shown that a significant percentage of these compounds exhibit antioxidant activity rjptonline.org. Despite these findings for related structures, specific data on the antioxidant activity of this compound is not documented in the searched sources.

Other Investigated Biological Activities

Beyond their primary therapeutic targets, derivatives of this compound have been examined for a variety of other biological effects. These investigations have unveiled potential applications in the fields of neurology and vascular biology.

The search for novel antiepileptic drugs has led to the investigation of various chemical structures, including phenoxyacetic acid derivatives. Studies on related compounds, such as N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide derivatives, have shown promising anticonvulsant effects. saspublishers.com These compounds were evaluated in mouse models using maximal electroshock (MES) induced convulsions. The percentage of protection against seizures and the reduction in the duration of tonic hindlimb extension were key parameters assessed. saspublishers.com

In one study, a series of novel 4-thiazolidinone (B1220212) derivatives were synthesized and tested for their anticonvulsant activity. saspublishers.com The results indicated that several derivatives provided significant protection against MES-induced seizures. For instance, compounds designated as A9, A8, A2, A1, and A10, when administered at a dose of 200 mg/kg, demonstrated notable protection percentages. saspublishers.com

Table 1: Anticonvulsant Activity of 4-Thiazolidinone Derivatives

| Compound | Dose (mg/kg) | Protection against MES-induced Seizure (%) |

|---|---|---|

| A9 | 200 | 95.85 |

| A8 | 200 | 90.04 |

| A2 | 200 | 84.23 |

| A1 | 200 | 79.75 |

| A10 | 200 | 73.44 |

| Phenytoin (Standard) | 25 | 100 |

Data sourced from a study on novel 4-thiazolidinone derivatives. saspublishers.com

The findings suggest that the 4-thiazolidinone scaffold, which can be derived from phenoxyacetic acids, is a viable candidate for the development of new anticonvulsant agents. The mechanism of action for these compounds is thought to be related to their ability to modulate neuronal excitability. saspublishers.com

The process of angiogenesis, the formation of new blood vessels, is crucial in both normal physiological processes and in pathological conditions. While many therapeutic strategies focus on inhibiting angiogenesis, particularly in cancer, there are also conditions where stimulating blood vessel growth is beneficial. Research into the effects of phenoxyacetic acid derivatives on angiogenesis is an emerging area. While direct studies on this compound for angiogenesis stimulation are not prevalent in the reviewed literature, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities that can influence vascular processes.

Further research is required to specifically determine the pro- or anti-angiogenic potential of this compound and its derivatives.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions such as Alzheimer's disease. mdpi.comnih.gov A series of novel compounds, including derivatives of acetic acid, have been synthesized and evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

In one such study, a range of compounds were tested, with some showing potent inhibitory activity. For example, compound 8i demonstrated strong inhibition of both AChE and BChE, with IC50 values of 0.39 μM and 0.28 μM, respectively. mdpi.com This dual inhibition is considered a promising approach for the treatment of Alzheimer's disease. mdpi.com

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of a Selected Derivative

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 8i | 0.39 | 0.28 |

Data represents the half-maximal inhibitory concentration (IC50) from a study on novel cholinesterase inhibitors. mdpi.com

The structural features of these derivatives, which can be related to the phenoxyacetic acid core, play a crucial role in their binding to the active sites of the cholinesterase enzymes. mdpi.com These findings highlight the potential for developing effective neurotherapeutics from this class of compounds.

Structure Activity Relationship Sar Studies of 4 Propionyl Phenoxy Acetic Acid and Its Analogs

Elucidation of Key Structural Features for Bioactivity

The biological activity of phenoxyacetic acid derivatives is intrinsically linked to their molecular architecture. The core structure consists of a central phenoxy ring, an acetic acid moiety, and various substituents. The spatial arrangement and electronic properties of these components are pivotal for interaction with biological targets.

Key structural features generally considered essential for the bioactivity of this class of compounds include:

The Phenoxy Acetic Acid Moiety : The carboxylic acid group is often crucial for binding to target enzymes or receptors, such as cyclooxygenase (COX), where it can interact with key amino acid residues. orientjchem.orgresearchgate.net The ether linkage connecting the phenyl ring to the acetic acid group provides a specific spatial orientation and conformational flexibility.

The Phenyl Ring : This aromatic ring serves as a scaffold for various substituents. Its planarity and potential for π-π stacking interactions are important for receptor binding.

Substituents on the Phenyl Ring : The nature, position, and size of substituents on the phenyl ring can dramatically alter the compound's biological profile. For the parent compound, the propionyl group at the para-position is a defining feature. Modifications to this group or the addition of other substituents can modulate activity by influencing steric, electronic, and hydrophobic properties. researchgate.netnih.gov For instance, the presence of a propionyl group suggests a specific pocket-filling capacity at the target site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical approach used to establish a quantitative correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov QSAR models are expressed as mathematical equations that relate physicochemical properties or structural features of molecules to their pharmacological effects. This methodology is instrumental in predicting the activity of newly designed compounds, thereby streamlining the drug discovery process by prioritizing synthesis and testing of the most promising candidates. mdpi.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. slideshare.net The process involves several key steps:

Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation : Various molecular descriptors representing physicochemical properties (e.g., logP, pKa), electronic properties, and steric features are calculated for each compound. nih.gov

Model Development : Statistical methods, such as multiple linear regression or partial least squares, are used to generate a mathematical model that correlates the descriptors with biological activity.

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability. wikipedia.org

Comparative Molecular Field Analysis (CoMFA) is a prominent three-dimensional QSAR (3D-QSAR) technique that correlates the biological activity of molecules with their 3D shape and electrostatic properties. ijpsonline.comslideshare.net The core assumption of CoMFA is that changes in the biological activity of a set of molecules are related to changes in the steric and electrostatic fields surrounding them. ijpsonline.com

The CoMFA methodology involves the following steps:

Molecular Alignment : A set of molecules is aligned or superimposed based on a common structural feature or a pharmacophore hypothesis. slideshare.net

Grid Calculation : The aligned molecules are placed in a 3D grid. At each grid point, steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated using a probe atom (e.g., an sp3 carbon atom with a +1 charge). google.com

PLS Analysis : The resulting matrix of energy values is analyzed using the Partial Least Squares (PLS) statistical method to derive a correlation between the field values and the biological activities. ijpsonline.com

Contour Map Visualization : The results are visualized as 3D contour maps, which highlight regions where modifications to steric or electrostatic fields are predicted to increase or decrease biological activity. slideshare.net Green contours, for example, might indicate areas where bulky groups enhance activity, while red contours could suggest regions where they are detrimental. mdpi.com

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR technique that does not require 3D molecular alignment, a significant advantage over methods like CoMFA. semanticscholar.org It relates biological activity to structural fragments generated from the 2D chemical structure. researchgate.net

The HQSAR process involves:

Fragment Generation : Each molecule in the dataset is broken down into a series of unique structural fragments of a defined size (e.g., 4-7 atoms). nih.gov

Molecular Hologram Generation : These fragments are then hashed into a fixed-length array, known as a molecular hologram. Each bin in the hologram corresponds to specific structural fragments, and the value in the bin represents the count of those fragments in the molecule. semanticscholar.orgresearchgate.net

PLS Analysis : Partial Least Squares (PLS) analysis is used to correlate the hologram bin values with the biological activities of the compounds. nih.gov

Impact of Substituent Modifications on Biological Profiles

Modifications of substituents on the phenoxyacetic acid scaffold have a profound impact on the biological activity. Studies on related phenoxyacetic acid derivatives, particularly as COX inhibitors, have demonstrated how specific substitutions can enhance potency.

For example, introducing halogen atoms, such as bromine or chlorine, at the para-position of the phenoxy ring has been shown to significantly increase inhibitory activity against COX-2. nih.gov This enhancement is often attributed to the electronic and hydrophobic properties of the halogen, which can lead to improved binding interactions within the active site of the enzyme.

The table below summarizes findings from a study on phenoxyacetic acid derivatives, illustrating the effect of different substituents on COX-2 inhibitory activity, measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound | R1 (on Phenoxy Ring) | R2 (on Phenyl Ring) | COX-2 IC₅₀ (µM) |

| 5a | H | H | 0.97 ± 0.06 |

| 5b | H | 4-CH₃ | 0.37 ± 0.06 |

| 5c | H | 4-Cl | 0.13 ± 0.06 |

| 5d | 4-Br | H | 0.08 ± 0.01 |

| 5e | 4-Br | 4-CH₃ | 0.07 ± 0.01 |

| 5f | 4-Br | 4-Cl | 0.06 ± 0.01 |

| 7a | H | - | 0.13 ± 0.06 |

| 7b | 4-Br | - | 0.06 ± 0.01 |

Data sourced from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors. nih.gov

As the data indicates, the incorporation of a bromine atom at position 4 of the phenoxy ring (compounds 5d-f, 7b) consistently leads to a marked increase in inhibitory potency compared to their unsubstituted counterparts (compounds 5a-c, 7a). nih.gov Furthermore, the addition of a chloro or methyl group at the para-position of a second phenyl ring (R2) can further modulate this activity. nih.gov Specifically, compound 5f, with both a bromo substituent on the phenoxy ring and a chloro substituent on the terminal phenyl ring, exhibited the highest potency in this series. nih.gov These findings underscore the critical role that specific substituents and their positions play in determining the biological profile of (4-Propionyl-phenoxy)-acetic acid analogs.

Mechanistic Elucidation of 4 Propionyl Phenoxy Acetic Acid S Biological Interactions

Identification of Molecular Targets and Pathways

The biological effects of fenoprofen (B1672519) are attributed to its interactions with several molecular targets, leading to the modulation of key signaling pathways involved in inflammation, pain, and cell growth.

Fenoprofen, a nonsteroidal anti-inflammatory drug (NSAID), functions primarily through the inhibition of cyclooxygenase (COX) enzymes. wikipedia.orgnih.govnih.gov These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com While fenoprofen inhibits both COX-1 and COX-2, its therapeutic anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2. wikipedia.orgnih.govnih.gov The inhibition of prostaglandin (B15479496) synthesis reduces the inflammatory response, alleviates pain, and lowers fever. youtube.comdrugbank.com

Table 1: Research Findings on COX-2 Inhibition by Fenoprofen

| Finding | Organism/System | Reference |

| Inhibits prostaglandin synthetase isolated from bovine seminal vesicles. | Bovine | drugbank.com |

| Functions as a cyclooxygenase (COX-1 and -2) inhibitor, blocking the formation of prostaglandins. | Human | nih.gov |

| The exact mode of action is thought to involve prostaglandin synthetase inhibition. | Human | drugs.com |

Emerging evidence suggests that some NSAIDs, including fenoprofen, can modulate the activity of peroxisome proliferator-activated receptors (PPARs). drugbank.comnih.gov PPARs are a group of nuclear receptors that play crucial roles in regulating lipid metabolism, inflammation, and cellular differentiation. nih.gov Fenoprofen has been identified as a potential activator of PPARα and PPARγ. drugbank.com While direct and extensive research on fenoprofen's interaction with PPARD is limited, the broader activity of NSAIDs on PPARs suggests a potential for interaction. Activation of PPARs can contribute to the anti-inflammatory effects of these drugs through mechanisms independent of COX inhibition. nih.gov

Table 2: Research Findings on PPAR Agonism by Fenoprofen

| Finding | Receptor Subtype | Organism/System | Reference |

| Activates PPARα and PPARγ. | PPARα, PPARγ | Human | drugbank.com |

| The pharmacological effects of NSAIDs may be related to their activation of PPARα and/or PPARγ isoforms. | PPARα, PPARγ | Not specified | nih.gov |

| Some NSAIDs, including fenoprofen, can modulate PPARs. | PPARs | Not specified | nih.gov |

Recent studies have explored the impact of NSAIDs on the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer. nih.govnih.gov Some NSAIDs have been shown to interfere with this pathway. nih.gov Specifically, amide derivatives of fenoprofen have been synthesized and screened for their ability to inhibit Wnt/β-catenin signaling. nih.gov While direct evidence for the parent compound, fenoprofen, is still emerging, these findings suggest that this class of molecules has the potential to disrupt the interaction between β-catenin and its coactivator B-cell lymphoma 9 (BCL9), a key step in the activation of Wnt target genes. nih.govyoutube.com

Table 3: Research Findings on Wnt/β-catenin Pathway Inhibition

| Finding | Compound Type | Cell Line | Reference |

| Amide derivatives of fenoprofen were screened for Wnt/β-catenin inhibitory activity. | Amide derivatives | HEK293 | nih.gov |

| NSAIDs can downregulate the WNT/β-catenin pathway. | General NSAIDs | Not specified | nih.gov |

There is currently no direct scientific evidence to suggest that (4-Propionyl-phenoxy)-acetic acid or its isomer, fenoprofen, acts as an inhibitor of DNA topoisomerases. Research into the mechanisms of this class of compounds has primarily focused on their anti-inflammatory and analgesic properties through other pathways.

There is no direct evidence in the reviewed literature to indicate that this compound or fenoprofen inhibits acetyl-CoA carboxylase in mammalian systems.

Cellular Pathway Perturbations

The molecular interactions of fenoprofen lead to several downstream cellular effects. Its primary mechanism of COX inhibition directly impacts the prostaglandin synthesis pathway, leading to reduced inflammation and pain. nih.govmedlineplus.gov

Furthermore, the potential modulation of the Wnt/β-catenin signaling pathway by fenoprofen derivatives suggests an influence on gene transcription related to cell proliferation and differentiation. nih.gov Inhibition of this pathway can lead to decreased expression of target genes that promote cell growth. frontiersin.org

In the context of infection, fenoprofen has been shown to inhibit biofilm formation in Staphylococcus aureus by potentially interfering with the SaeR protein, which is involved in the regulation of virulence factors. nih.gov This suggests a role in modulating bacterial pathogenesis.

Finally, through its anti-inflammatory actions, fenoprofen can lead to a reduction in joint swelling, pain, and stiffness associated with arthritic conditions. drugbank.comdrugs.com

Cell-Based Study Methodologies

Cell-based assays are fundamental tools for assessing the biological effects of a compound on living cells. These studies can reveal information about a substance's cytotoxicity, its ability to induce apoptosis (programmed cell death), and its general impact on cell health and proliferation.

In studies of compounds structurally related to this compound, such as other phenoxyacetic acid derivatives, a common methodology involves the use of established cell lines. For instance, in the evaluation of novel phenoxyacetic acid-derived pyrazolines, human embryonic lung (HEL) cells were utilized to determine cytotoxicity. nih.gov The minimum cytotoxic concentration (MCC), the lowest concentration of the compound that produces a clear cytotoxic effect, is a key parameter measured in these assays. nih.gov

Another widely used technique in cell-based studies is the Annexin V/propidium iodide (PI) staining assay. This method helps to differentiate between healthy, apoptotic, and necrotic cells, providing insights into the mechanism of cell death induced by a compound. While specific data for this compound is not available, this methodology is standard for assessing the apoptotic potential of related chemical structures.

The following table summarizes a cell-based study methodology used for a related phenoxyacetic acid derivative, highlighting the type of data generated.

| Cell Line | Assay | Parameter Measured | Example Finding for a Related Compound |

| Human Embryonic Lung (HEL) | Cytotoxicity Assay | Minimum Cytotoxic Concentration (MCC) | The most cytotoxic phenoxyacetic acid-derived pyrazoline showed an MCC of 0.16 µg/mL. nih.gov |

Investigations into Cell Signaling Pathways

To understand the specific molecular mechanisms underlying the biological effects of a compound, researchers investigate its influence on cellular signaling pathways. These complex networks of proteins and molecules govern cellular processes such as growth, differentiation, and death.

For the broader class of phenoxyacetic acids, a well-established mechanism of action, particularly in plants, is the mimicry of the auxin growth hormone, indole-3-acetic acid (IAA). wikipedia.org This leads to uncontrolled cell growth and ultimately, cell death in broad-leaf plants. wikipedia.org This action is a result of the compound interfering with the normal signaling pathways that regulate plant development. wikipedia.org

In the context of animal cells, studies on related phenoxyacetic acid derivatives have pointed towards other signaling pathways. For example, certain novel phenoxyacetic acid derivatives have been investigated for their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov The COX-2 pathway is crucial in inflammation and pain signaling. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of these responses. nih.gov The selectivity for COX-2 over the related COX-1 enzyme is a critical aspect of these investigations, as COX-1 is involved in maintaining the protective lining of the stomach. nih.gov

The following table provides examples of cell signaling pathways affected by compounds structurally similar to this compound.

| Affected Pathway | Mechanism of Action | Organism/System | Example Compound Class |

| Auxin Signaling | Mimics the natural hormone indole-3-acetic acid (IAA), leading to uncontrolled growth. wikipedia.org | Plants | Phenoxy Herbicides wikipedia.org |

| Cyclooxygenase (COX) Pathway | Selective inhibition of the COX-2 enzyme, reducing prostaglandin synthesis. nih.gov | Animals | Novel Phenoxy Acetic Acid Derivatives nih.gov |

| TFD Pathway | Degradation of the compound via plasmid-encoded enzymes. nih.gov | Bacteria (Alcaligenes eutrophus) | Phenoxyacetic acid nih.gov |

Enzyme Kinetic Studies

Enzyme kinetic studies are essential for characterizing the interaction between a compound and a specific enzyme. These studies measure the rate of an enzyme-catalyzed reaction and how it is affected by the presence of the compound, providing quantitative data such as the half-maximal inhibitory concentration (IC50).

For phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, enzyme kinetic assays are performed to determine their potency and selectivity. nih.gov These assays typically involve incubating the purified COX-1 and COX-2 enzymes with their substrate (e.g., arachidonic acid) in the presence of varying concentrations of the inhibitor. The rate of product formation is then measured to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In a different context, the enzymatic synthesis of esters, such as pentyl acetate (B1210297) from acetic acid and pentan-1-ol, has been studied using enzymes like lipase. mdpi.com These kinetic studies, often following a Bi-Bi Ping-Pong mechanism model, can be influenced by factors such as substrate concentration and can be used to optimize reaction conditions. mdpi.com While not directly involving this compound, these studies exemplify the methodologies used to understand enzyme-compound interactions.

The table below presents findings from enzyme kinetic studies on related phenoxyacetic acid derivatives and similar enzymatic reactions.

| Enzyme | Type of Study | Key Parameter | Example Finding for a Related Compound |

| Cyclooxygenase-2 (COX-2) | Inhibition Assay | IC50 | Mefenamic acid, a related non-steroidal anti-inflammatory drug (NSAID), exhibits a COX-2 IC50 of 5.3 μM. nih.gov |

| Cyclooxygenase-1 (COX-1) | Inhibition Assay | IC50 | A key goal for some phenoxyacetic acid derivatives is high selectivity, meaning a much higher IC50 for COX-1 compared to COX-2. nih.gov |

| Lipase | Esterification Kinetics | Reaction Conversion | Under optimal conditions, the enzymatic synthesis of pentyl acetate reached over 80% conversion after 8 hours. mdpi.com |

| Plant Acetyl-CoA Carboxylase (ACCase) | Inhibition Assay | N/A | A class of herbicides with a phenoxy-phenoxy structure acts by inhibiting this enzyme in grasses. wikipedia.org |

Applications and Future Research Directions of 4 Propionyl Phenoxy Acetic Acid in Specialized Fields

Potential as Precursors for Novel Drug Candidates

The foundational structure of (4-Propionyl-phenoxy)-acetic acid, the phenoxyacetic acid scaffold, is a recognized pharmacophore, a molecular feature integral to a drug's pharmacological activity. This scaffold is a key component in a multitude of drug classes, including those with anti-inflammatory, antibacterial, antifungal, anticonvulsant, and antihypertensive properties. The versatility of this chemical framework allows for extensive modifications, leading to a diverse array of biological activities. Researchers actively explore how different substituents on the phenyl ring influence the pharmacological effects of these compounds.

The propionyl group at the fourth position of the phenoxy ring in this compound represents a specific modification that can be a starting point for the synthesis of new therapeutic agents. For instance, derivatives of the broader phenoxyacetic acid class have been synthesized and evaluated for various medicinal applications, demonstrating the potential of this structural motif.

One notable area of research is the development of selective COX-2 inhibitors for inflammation treatment. google.com COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, making it a significant target for anti-inflammatory drugs. google.com Studies on novel phenoxyacetic acid derivatives have yielded compounds with potent and selective COX-2 inhibition.

Furthermore, research into structurally related phenoxyacetamide derivatives has revealed significant potential in cancer therapy. Certain compounds have shown cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7) and liver cancer (HepG2). For example, a synthesized pyridazine (B1198779) hydrazide appended with a phenoxy acetic acid moiety demonstrated notable activity against HepG2 cells.

The antimicrobial potential of this class of compounds is also an active area of investigation. While research has often focused on anti-inflammatory properties, the broader class of acetic acid derivatives has been studied for antimicrobial effects. For instance, N-(2-(4-chlorophenoxy) acetyl)-2, 3, 4, 5-tetrafluorobenzohydrazide was found to be an effective antimicrobial drug candidate, with its activity enhanced by the presence of four fluoro groups. jetir.org

| Derivative Class | Target/Activity | Example Compound | Reported Activity (IC50) |

|---|---|---|---|

| Phenoxy Acetic Acid Hydrazones | COX-2 Inhibition | Compound 5f (para-chloro substitution) | 0.06 ± 0.01 μM |

| Phenoxy Acetic Acid Hydrazones | COX-2 Inhibition | Compound 7b (bromo at position 4) | 0.06 ± 0.01 μM |

| Pyridazine Hydrazide with Phenoxy Acetic Acid Moiety | Anticancer (HepG2 cells) | Not specified | 6.9 ± 0.7 μM |

| Dichloro-methylidenebutanoyl-phenoxy Acetic Acid | Anticancer (HL60 cells) | Compound 6 | 24.8 nM |

| Dichloro-methylidenebutanoyl-phenoxy Acetic Acid | Anticancer (HCT116 cells) | Compound 7 | 67.7 nM |

Role in Agrochemical Research (e.g., Herbicides)

Phenoxyacetic acid and its derivatives are foundational to a major class of herbicides that have been widely used in agriculture since the mid-1950s. wikipedia.org These compounds often function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid. encyclopedia.pub When applied to broad-leaf plants, they induce rapid and uncontrolled growth, which is ultimately lethal to the weed. wikipedia.org This selectivity allows for the effective removal of broadleaf weeds from monocot crops like wheat, corn, and rice. wikipedia.org

Well-known examples of phenoxy herbicides include:

(4-chloro-2-methylphenoxy)acetic acid (MCPA) wikipedia.org

2,4-dichlorophenoxyacetic acid (2,4-D) wikipedia.org

2,4,5-trichlorophenoxyacetic acid (2,4,5-T) wikipedia.org

The core phenoxyacetic acid structure of this compound makes it a relevant subject for agrochemical research. Modifications to this basic structure can lead to new herbicidal compounds with potentially different selectivities and potencies.

Beyond direct herbicidal action, phenoxycarboxylic compounds are also being investigated for their ability to induce plant defense mechanisms. Research has shown that exogenous application of compounds like 4-chlorophenoxyacetic acid (4-CPA) can enhance a rice plant's resistance to insects such as the white-backed planthopper (Sogatella furcifera). nih.gov This induced resistance is a promising area of research for developing alternatives to traditional pesticides. nih.gov The mechanism can involve the modulation of stress hormone signaling pathways and an increase in the production of defense-related metabolites. nih.gov

Industrial and Biochemical Applications

The phenoxyacetic acid class of compounds, including this compound, serves as an important intermediate in the chemical industry. These compounds are utilized in the manufacturing of a range of products beyond pharmaceuticals and herbicides. nih.gov

Key industrial applications include their use in the synthesis of:

Dyes: The aromatic structure of phenoxyacetic acid derivatives makes them suitable precursors for various dyestuffs. nih.gov

Fungicides: Modifications of the core structure can yield compounds with effective fungicidal properties for agricultural and other uses. nih.gov

Plastics and Polymers: Acetic acid and its derivatives can act as components in the production of synthetic polymers and plastics, serving as hardening or curing agents to enhance durability. starskychemical.com They are also used in the manufacturing of adhesives and coatings. starskychemical.com

Perfumes: Phenoxyacetic acid itself has found minor use as a component in perfumes. wikipedia.org

In biochemical research, the structure of this compound is significant for studying enzyme inhibition and receptor agonism. For example, various derivatives have been studied for their effects on enzymes like COX-2 and their potential to act as agonists for receptors such as the free fatty acid receptor 1 (FFA1). These applications are critical for understanding biological pathways and for the early stages of drug discovery.

Prospects for Further Academic Investigation

The structural features of this compound present numerous avenues for future academic and applied research, building upon the known activities of the broader phenoxyacetic acid class.

While significant research has focused on the anti-inflammatory, herbicidal, and anticancer potential of phenoxyacetic acid derivatives, many other biological activities remain to be explored. Future investigations could systematically screen this compound and its novel derivatives for a wider range of therapeutic applications.

Potential areas for exploration include:

Antiviral Activity: Some phenoxyacetic acid derivatives have shown inhibitory activity against neuraminidase, suggesting potential applications in developing antiviral agents. jetir.org

Anticonvulsant Properties: The core scaffold is present in some anticonvulsant drugs, indicating that novel derivatives could be synthesized and tested for efficacy in neurological disorders. jetir.org

Antioxidant Effects: The antioxidant potential of various phenoxyacetic acid derivatives has been investigated, and further studies could reveal compounds capable of mitigating cellular damage from free radicals.

Antitubercular Activity: Given the broad biological activity of this class, screening for activity against Mycobacterium tuberculosis could yield new leads for treating tuberculosis.

A key direction for future research is the rational design and synthesis of derivatives with high target specificity to enhance therapeutic efficacy and minimize off-target effects. The development of selective COX-2 inhibitors from the phenoxyacetic acid scaffold serves as a prime example of this approach. mdpi.com

Future research could focus on:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies can elucidate how specific modifications to the this compound molecule, such as altering the length or branching of the propionyl chain, or adding different substituents to the phenyl ring, affect binding to specific biological targets.

Computational Modeling: Utilizing molecular docking and other computational tools to predict the interaction of novel derivatives with target proteins (e.g., enzymes, receptors) can guide the synthesis of more potent and selective compounds.

Chiral Synthesis: For derivatives that possess a chiral center, such as those created by modifying the propionyl group, separating and testing individual enantiomers is crucial, as biological activity is often found in only one isomer. wikipedia.org

By pursuing these research avenues, the scientific community can continue to unlock the full potential of this compound as a precursor for new and improved chemical entities for medicine, agriculture, and industry.

Q & A

Basic: What are the standard synthetic routes for (4-Propionyl-phenoxy)-acetic acid?

The synthesis typically involves nucleophilic substitution between a phenolic compound and a halogenated acetic acid derivative. For example:

- Step 1 : React 4-hydroxyacetophenone with chloroacetic acid in a basic medium (e.g., sodium bicarbonate) to form the phenoxy-acetic acid backbone.

- Step 2 : Introduce the propionyl group via acylation using propionic anhydride or acyl chloride under controlled pH and temperature (e.g., reflux in anhydrous ethanol).

- Optimization : Reaction yields can be improved by using inert atmospheres (N₂/Ar) to prevent oxidation and employing catalysts like DMAP (dimethylaminopyridine) for efficient acylation .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the phenoxy backbone (aromatic protons at δ 6.8–7.4 ppm) and propionyl group (triplet for CH₂ at δ 1.2–1.5 ppm, carbonyl at ~δ 170 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Infrared Spectroscopy (IR) : Key peaks include C=O stretch (~1720 cm⁻¹ for carboxylic acid and propionyl) and C-O-C ether linkage (~1250 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to mitigate low yields during acylation?

- Temperature Control : Maintain reflux temperatures (70–80°C) to balance reaction kinetics and avoid decomposition.

- Catalyst Selection : Use DMAP or pyridine to enhance nucleophilicity during acylation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Workup Strategy : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .

Advanced: How should discrepancies in biological activity data for derivatives be resolved?

- Structural Confirmation : Re-analyze derivatives using X-ray crystallography or 2D NMR (COSY, HSQC) to rule out structural misassignment.

- Assay Reproducibility : Standardize bioassay protocols (e.g., cell line viability assays) with positive controls (e.g., known COX-2 inhibitors for anti-inflammatory studies).

- Substituent Effects : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups) to isolate structure-activity relationships (SAR) .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

- Molecular Dynamics (MD) Simulations : Predict logP (lipophilicity) and membrane permeability using software like Schrödinger Suite or GROMACS.

- Docking Studies : Screen against target proteins (e.g., COX-2 for anti-inflammatory activity) to identify binding affinities.

- ADMET Profiling : Use tools like SwissADME to estimate absorption, metabolism, and toxicity based on substituent effects .

Advanced: What strategies address spectral data contradictions (e.g., unexpected peaks in NMR)?

- Impurity Analysis : Perform LC-MS to detect byproducts (e.g., unreacted propionyl chloride).

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can resolve conformational equilibria causing split peaks.

- Isotopic Labeling : Use ¹³C-labeled precursors to confirm assignments in complex spectra .

Basic: How is the bioactivity of this compound typically screened?

- In Vitro Assays : Test enzyme inhibition (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric kits.

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and IC₅₀ values in relevant cell lines (e.g., RAW 264.7 macrophages).

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., ibuprofen derivatives) to contextualize potency .

Retrosynthesis Analysis